(4-Bromo-2-ethylphenyl)cyanamide
Description
(4-Bromo-2-ethylphenyl)cyanamide is a brominated cyanamide derivative featuring an ethyl substituent at the 2-position and a bromine atom at the 4-position of the phenyl ring. Cyanamide derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in synthetic pathways .
Properties
CAS No. |
921631-56-3 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(4-bromo-2-ethylphenyl)cyanamide |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-5-8(10)3-4-9(7)12-6-11/h3-5,12H,2H2,1H3 |
InChI Key |
LKUJTQIQJDLXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Fluorine vs. In contrast, the ethyl and propyl groups increase hydrophobicity, which may improve membrane permeability in drug design . Chain Length: The propyl group in (4-Bromo-2-propylphenyl)cyanamide extends the alkyl chain, likely elevating lipophilicity and metabolic stability relative to the ethyl variant. This could influence pharmacokinetics in medicinal applications .
Reactivity :
- The bromine atom at the 4-position in all three compounds enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating modular synthesis of complex molecules. The fluorine substituent may reduce electrophilicity at the phenyl ring compared to alkyl groups, altering reaction pathways .
Analytical Characterization :
- (4-Bromo-2-fluorophenyl)cyanamide has been rigorously analyzed via LCMS, GCMS, and NMR, ensuring high purity for pharmaceutical use . For the ethyl and propyl analogs, similar methods are inferred, though alkyl substituents may complicate chromatographic separation due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
